2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile
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Overview
Description
2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C23H14N2 This compound is characterized by its complex structure, which includes multiple ethynyl and phenyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. This makes it a valuable tool in the study of biochemical processes and the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile
Uniqueness
2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of both amino and nitrile groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications where both functional groups are required for specific interactions or reactions.
Properties
CAS No. |
823227-69-6 |
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Molecular Formula |
C23H14N2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-aminophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H14N2/c24-17-22-11-4-3-9-20(22)14-13-18-7-1-2-8-19(18)15-16-21-10-5-6-12-23(21)25/h1-12H,25H2 |
InChI Key |
CXOBUYAAEZRDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2C#N)C#CC3=CC=CC=C3N |
Origin of Product |
United States |
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